2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-25-13-17(23)19-12-16-14-6-2-3-7-15(14)18(24)22(20-16)11-10-21-8-4-5-9-21/h2-3,6-7H,4-5,8-13H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITGFANFXBGKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)CCN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves a multi-step process starting with the preparation of key intermediates The initial steps usually involve functional group modifications such as nitration, reduction, and cyclization to form the phthalazine core
Industrial Production Methods: Industrial synthesis typically optimizes each step for scalability, yield, and purity. Techniques such as continuous flow chemistry, automation, and the use of catalysts can enhance the efficiency of the synthetic route. Purification methods like recrystallization, chromatography, and distillation ensure the final product's high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions primarily at the methoxy and pyrrolidine substituents, yielding various oxidized derivatives.
Reduction: Reduction reactions can target the phthalazine ring and convert the keto group into an alcohol.
Substitution: Nucleophilic substitutions can occur on the acetamide or pyrrolidine nitrogen atoms, producing a wide array of substituted analogs.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid in an acidic medium.
Reduction: Reducing agents like sodium borohydride or lithium aluminium hydride in an inert atmosphere.
Substitution: Various nucleophiles like amines or thiols under conditions favoring nucleophilic attack, such as basic or neutral pH.
Major Products: The major products formed depend on the reaction type, with oxidized or reduced derivatives and substituted analogs being the primary classes of products.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure characterized by a methoxy group, a pyrrolidine moiety, and a phthalazinone derivative. Its molecular formula is , and it has a molecular weight of approximately 342.39 g/mol. The presence of the pyrrolidine ring suggests potential interactions with biological targets, making it a candidate for drug development.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlights the effectiveness of phthalazinone derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . These findings suggest that this compound could be further investigated for its potential as an anticancer agent.
Proteolysis Targeting Chimeras (PROTACs)
The compound's structure aligns with the design principles of PROTACs, which are bifunctional molecules that target proteins for degradation. Research has shown that similar compounds can effectively degrade specific proteins implicated in cancer progression . The incorporation of the pyrrolidine moiety may enhance binding affinity to target proteins, facilitating their degradation.
Neuropharmacology
Cognitive Enhancement
The pyrrolidine structure is often associated with neuroactive compounds. Studies have demonstrated that derivatives containing pyrrolidine can enhance cognitive functions by modulating neurotransmitter systems . This suggests that 2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide may have applications in treating cognitive disorders such as Alzheimer's disease.
Synthetic Applications
Chemical Synthesis
The synthesis of 2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide can serve as a model for developing new synthetic methodologies in organic chemistry. Its preparation involves multi-step reactions that can provide insights into reaction mechanisms and the optimization of synthetic routes .
Case Studies and Research Findings
Mechanism of Action
The compound’s biological effects are mediated through its interactions with various molecular targets, including enzymes and receptors. Its structure enables it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The methoxy and pyrrolidine substituents play crucial roles in these interactions, enhancing binding affinity and specificity. The mechanistic pathways often involve inhibition or activation of enzymatic reactions or signal transduction processes.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
Key Observations :
- The pyrrolidin-1-yl ethyl group is recurrent in diverse scaffolds (quinoline, benzimidazole, phenylacetamide), suggesting its utility in optimizing pharmacokinetics .
- The phthalazinone core distinguishes the target compound from quinoline (SzR-109) or benzimidazole (N-Pyrrolidino Isotonitazene) derivatives, which may influence target selectivity .
Functional Group Impact on Bioactivity
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size (5-membered vs. 6-membered in piperidine) may reduce steric hindrance, enhancing receptor binding. For example, SzR-109’s pyrrolidine group contributes to U937 cell stimulation, whereas piperidine analogs (e.g., ’s 3b) show varied bioactivity .
- Methoxyacetamide vs.
Biological Activity
2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a complex organic compound classified as an acetamide derivative. Its unique molecular structure includes a methoxy group, a pyrrolidine ring, and a phthalazine moiety, suggesting potential biological activities that warrant investigation in pharmaceutical research. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is represented as . The presence of diverse functional groups indicates that it may engage in various chemical interactions within biological systems.
The mechanism of action of 2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as receptors or enzymes. Studies utilizing molecular docking and in vitro assays are necessary to confirm its precise action.
Anticancer Activity
Research has indicated that compounds with structural similarities to 2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide exhibit significant anticancer properties. For instance, certain analogs have shown potent cytotoxic activity against various cancer cell lines including MDA-MB-468 (a triple-negative breast cancer cell line). The growth inhibitory activities (GI50 values) of these compounds were reported to be below 10 µM, indicating strong potential for therapeutic use in oncology .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 2b | MDA-MB-468 | 4.03 |
| 2f | MDA-MB-468 | 2.94 |
| 2i | MDA-MB-468 | 2.96 |
Mechanistic Studies
In studies involving the inhibition of the epidermal growth factor receptor (EGFR), compounds similar to 2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide demonstrated enhanced selectivity and potency compared to established EGFR inhibitors such as gefitinib . This suggests that the compound may interfere with critical signaling pathways involved in cancer cell proliferation.
Case Studies
A notable study evaluated the effects of various derivatives on MCF-7 (estrogen receptor-positive breast cancer cells) and MDA-MB-468 cells. The results indicated that certain derivatives not only inhibited cell growth effectively but also displayed a synergistic effect when combined with other anticancer agents . This synergy could enhance therapeutic efficacy while potentially reducing side effects.
Pharmacological Profiles
The pharmacological profiles of related compounds suggest that they may possess additional activities beyond anticancer effects. For example, some derivatives have been studied for their anti-inflammatory properties and their ability to modulate immune responses . These findings highlight the versatility of the compound's biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
